

Chemical hazards and handling of 3,6-Dichloropyrazine-2-carbonitrile

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Compound of Interest

Compound Name: 3,6-Dichloropyrazine-2-carbonitrile

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In-Depth Technical Guide: 3,6-Dichloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,6-Dichloropyrazine-2-carbonitrile**, a key intermediate in pharmaceutical synthesis, particularly in the production of antiviral medications. This document outlines its chemical properties, associated hazards, handling protocols, and detailed experimental procedures for its synthesis and subsequent reactions.

Chemical and Physical Properties

3,6-Dichloropyrazine-2-carbonitrile is a chlorinated heterocyclic compound with the molecular formula $C_5HCl_2N_3$.^{[1][2]} It is a crucial building block in organic synthesis due to its reactive chlorine atoms and nitrile group, which allow for a variety of chemical transformations.^[3]

Table 1: Physicochemical Properties of **3,6-Dichloropyrazine-2-carbonitrile**

Property	Value	Reference
CAS Number	356783-16-9	[2]
Molecular Weight	173.99 g/mol	[1]
Appearance	White to off-white solid	
Flash Point	112.30 °C	[1]
Storage Temperature	2°C - 8°C, under inert gas (Nitrogen)	[1]

Chemical Hazards and Safety

3,6-Dichloropyrazine-2-carbonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification

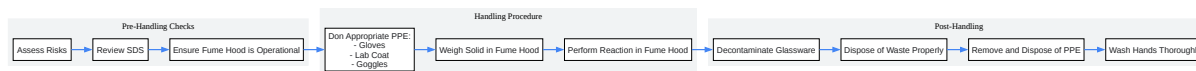
Table 2: GHS Hazard Statements for **3,6-Dichloropyrazine-2-carbonitrile**

Hazard Statement	Description
H301	Toxic if swallowed
H311	Toxic in contact with skin
H318	Causes serious eye damage
H331	Toxic if inhaled

Source: Apollo Scientific Safety Data Sheet

Handling and Personal Protective Equipment (PPE)

Due to its toxicity, all work with **3,6-Dichloropyrazine-2-carbonitrile** should be conducted in a well-ventilated fume hood.[4] Appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times to prevent skin and eye contact.[4]



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Figure 1: Recommended workflow for handling **3,6-Dichloropyrazine-2-carbonitrile**.

Storage and Incompatibilities

Store **3,6-Dichloropyrazine-2-carbonitrile** in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4] The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen, at a recommended temperature of 2°C to 8°C.[1]

First Aid Measures

Table 3: First Aid Procedures for **3,6-Dichloropyrazine-2-carbonitrile** Exposure

Exposure Route	First Aid Measures
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact	Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Source: Apollo Scientific Safety Data Sheet

Toxicological Information

The toxicological data for **3,6-Dichloropyrazine-2-carbonitrile** is primarily based on its GHS classification, indicating high acute toxicity via oral, dermal, and inhalation routes.^[4] Long-term exposure effects have not been thoroughly investigated, and as a precaution, all exposure should be minimized.^[4]

Reactivity and Decomposition

The presence of two chlorine atoms on the pyrazine ring, activated by the electron-withdrawing nitrile group, makes **3,6-Dichloropyrazine-2-carbonitrile** susceptible to nucleophilic aromatic substitution (S_NAr) reactions.^[5]

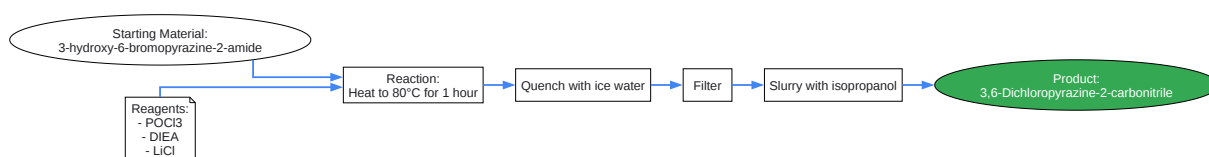
Upon thermal decomposition, nitrogen-containing organic compounds, particularly those with nitrile groups, can release toxic fumes such as hydrogen cyanide and oxides of nitrogen.^[6]

Experimental Protocols

3,6-Dichloropyrazine-2-carbonitrile is a key intermediate in the synthesis of the antiviral drug Favipiravir.[3][7]

Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

A patented method for the synthesis of **3,6-Dichloropyrazine-2-carbonitrile** involves the reaction of 3-hydroxy-6-bromopyrazine-2-amide with phosphorus oxychloride in the presence of diisopropylethylamine (DIEA) and an inorganic chloride such as lithium chloride.[8]



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Figure 2: Synthetic workflow for **3,6-Dichloropyrazine-2-carbonitrile**.

Detailed Protocol:

- Combine 10 g of 3-hydroxy-6-bromopyrazine-2-amide, 1.94 g of lithium chloride, and 28 g of phosphorus oxychloride.
- Stir the mixture and heat to 50°C.
- Add 17.78 g of diisopropylethylamine to the reaction system.
- Heat the system to 80°C and stir for 1 hour.
- Cool the system to approximately 30°C.
- Slowly add the reaction mixture to ice water to quench the reaction.

- Filter the resulting solid.
- Slurry the filter cake with 15 mL of isopropanol to obtain the product.[8]

Nucleophilic Aromatic Substitution: Reaction with Potassium Fluoride

A common subsequent reaction is the fluorination of **3,6-Dichloropyrazine-2-carbonitrile** using potassium fluoride to produce 3,6-difluoropyrazine-2-carbonitrile, another important intermediate.

Detailed Protocol:

- To a flask, add 18.1 g of pre-dried potassium fluoride, 6.7 g of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst, and 9 g of 3,6-dichloro-2-cyanopyrazine.[9]
- Add 54 mL of dry dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9]
- Stir the reaction mixture for 3 hours.[9]
- After the reaction is complete, quench with water.[9]
- Extract the aqueous layer with ether and concentrate the organic layer to obtain the crude product.[9]
- The crude product can be purified by filtration through silica gel.[9]

Conclusion

3,6-Dichloropyrazine-2-carbonitrile is a valuable yet hazardous chemical intermediate. A thorough understanding of its properties, hazards, and handling requirements is essential for its safe use in research and development. The provided experimental protocols offer a starting point for its synthesis and application in the development of antiviral therapeutics. Adherence to strict safety protocols is paramount when working with this compound.

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